![molecular formula C7H14ClNO B2513573 (1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride CAS No. 2411183-30-5](/img/structure/B2513573.png)
(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride
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Description
(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol; hydrochloride, also known as cocaine hydrochloride, is a potent and addictive stimulant drug. It is a white crystalline powder that is derived from the leaves of the coca plant, which is native to South America. Cocaine hydrochloride is a Schedule II controlled substance in the United States, meaning that it has a high potential for abuse and dependence, but also has some medical uses.
Scientific Research Applications
Muscarinic Receptor Agonists and Cocaine Self-Administration
(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol; hydrochloride is structurally similar to muscarinic receptor ligands. Studies involving similar compounds have demonstrated that selective muscarinic receptor ligands can decrease rates of cocaine self-administration in mice, suggesting potential therapeutic applications in the treatment of cocaine abuse. These compounds exhibit high affinity for central muscarinic receptors, acting as partial agonists at muscarinic M(2) and M(4) and antagonists at M(1), M(3), and M(5) receptor subtypes. Such compounds also exhibit functional dopamine receptor antagonism, despite lacking affinity for dopamine receptors (Rasmussen et al., 2000).
Analgesic Properties Related to Epibatidine
Another area of research involves compounds structurally related to (1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol; hydrochloride, which have been synthesized as potential analogues of the potent natural analgesic epibatidine. These compounds, specifically 3,8-diazabicyclo[3.2.1]octanes substituted at certain positions, have shown significant analgesic effects in the hot plate assay. This suggests a potential role in pain management, with the involvement of the nicotinic system in the action of these compounds (Barlocco et al., 1998).
Receptor Binding Affinity and Analgesic Effects
Furthermore, epibatidine derivatives structurally related to (1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol; hydrochloride have been studied for their receptor binding affinity and analgesic effects. These derivatives have been investigated for spinally mediated analgesic effects and binding affinity to nicotinic acetylcholine receptors, demonstrating higher potency ratios of spinally mediated analgesia/side effects than epibatidine itself (Nishiyama et al., 2003).
properties
IUPAC Name |
(1R,6S)-2-azabicyclo[4.2.0]octan-5-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-4-8-6-2-1-5(6)7;/h5-9H,1-4H2;1H/t5-,6+,7?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELCLKJPTYZEBJ-OROVBFHKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(CCN2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1C(CCN2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,6S)-2-Azabicyclo[4.2.0]octan-5-ol;hydrochloride |
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